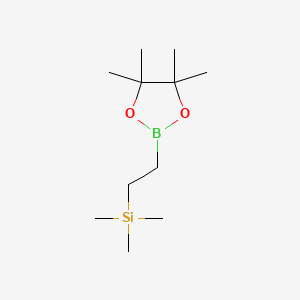
Éster pinacol del ácido 2-trimetilsilil-1-etilborónico
Descripción general
Descripción
2-Trimethylsilyl-1-ethylboronic acid pinacol ester is a heterocyclic organic compound . Its IUPAC name is trimethyl-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]silane . It has a molecular weight of 228.22 g/mol and a molecular formula of C11H25BO2Si .
Molecular Structure Analysis
The molecular structure of 2-Trimethylsilyl-1-ethylboronic acid pinacol ester is characterized by a boron atom bonded to an oxygen atom and a carbon atom, which is further bonded to a silicon atom .Chemical Reactions Analysis
Pinacol boronic esters, including 2-Trimethylsilyl-1-ethylboronic acid pinacol ester, are used in various chemical reactions. They are particularly important in Suzuki–Miyaura coupling . The boron moiety can be converted into a broad range of functional groups .Physical And Chemical Properties Analysis
2-Trimethylsilyl-1-ethylboronic acid pinacol ester has a boiling point of 232.83ºC at 760 mmHg and a flash point of 94.612ºC . Its density is 0.869g/cm³ .Mecanismo De Acción
Target of Action
The primary target of the 2-Trimethylsilyl-1-ethylboronic acid pinacol ester is the Suzuki–Miyaura (SM) coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The 2-Trimethylsilyl-1-ethylboronic acid pinacol ester interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM coupling reaction, which also involves an oxidative addition process where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The 2-Trimethylsilyl-1-ethylboronic acid pinacol ester affects the SM coupling pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon-carbon bonds .
Pharmacokinetics
It is known that organotrifluoroborates can be readily prepared from pinacol esters . After purification from pinacol, hydrolysis can be performed in a number of ways . These steps may impact the bioavailability of the compound.
Result of Action
The result of the action of the 2-Trimethylsilyl-1-ethylboronic acid pinacol ester is the formation of new carbon-carbon bonds . This is achieved through the SM coupling reaction, which is facilitated by the compound’s interaction with its targets .
Action Environment
The action of the 2-Trimethylsilyl-1-ethylboronic acid pinacol ester can be influenced by environmental factors. For instance, the compound is moisture sensitive , which means that its action, efficacy, and stability can be affected by the presence of moisture in the environment .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-Trimethylsilyl-1-ethylboronic acid pinacol ester is its versatility in organic synthesis. This compound can be used in a wide range of reactions and has found numerous applications in the synthesis of fine chemicals. However, one of the limitations of this compound is its high cost, which may limit its use in large-scale applications.
Direcciones Futuras
There are numerous future directions for research involving 2-Trimethylsilyl-1-ethylboronic acid pinacol ester. One potential area of research is the development of new synthetic methodologies using this compound. Additionally, this compound may find applications in the development of new drugs and biologically active compounds. Further research is needed to fully explore the potential applications of this compound in various fields.
Aplicaciones Científicas De Investigación
1. Protodesboronación catalítica de ésteres borónicos de pinacol Los ésteres borónicos de pinacol, incluido el éster pinacol del ácido 2-trimetilsilil-1-etilborónico, son bloques de construcción altamente valiosos en la síntesis orgánica . Se utilizan en la protodesboronación catalítica, un proceso que implica la eliminación de un grupo boro de un compuesto orgánico . Este proceso se utiliza en la hidrometilación de alquenos formal anti-Markovnikov, una transformación valiosa .
Síntesis de estructuras complejas
Los compuestos organoborados, como el éster pinacol del ácido 2-trimetilsilil-1-etilborónico, son de gran utilidad en la síntesis asimétrica . Proporcionan acceso a una amplia gama de moléculas diversas con alta enantioselectividad . Estos compuestos se utilizan para construir estructuras complejas de moléculas objetivo .
Reacción de acoplamiento cruzado de Suzuki-Miyaura
Los ácidos ariborónicos funcionalizados y los ariboronatos, incluido el éster pinacol del ácido 2-trimetilsilil-1-etilborónico, son valiosos en la reacción de acoplamiento cruzado de Suzuki-Miyaura . Esta reacción es un tipo de acoplamiento cruzado catalizado por paladio, que se utiliza para sintetizar enlaces carbono-carbono .
Transformaciones estereoespecíficas
Los ésteres borónicos, como el éster pinacol del ácido 2-trimetilsilil-1-etilborónico, se utilizan en transformaciones estereoespecíficas . Estas transformaciones conservan la alta enantioenriquecimiento del éster borónico de partida, lo que lleva a la formación de nuevos enlaces C–C, C–O, C–N, C–X o C–H en centros estereogénicos .
Estrategia de hidroboración-desboronación
Los ésteres borónicos, incluido el éster pinacol del ácido 2-trimetilsilil-1-etilborónico, se utilizan en una estrategia de hidroboración-desboronación . Esta estrategia implica la adición de boro a una molécula (hidroboración) seguida de la eliminación de boro (desboronación) .
Síntesis de indolizidina
La protodesboronación de ésteres borónicos, como el éster pinacol del ácido 2-trimetilsilil-1-etilborónico, se ha utilizado en la síntesis total formal de δ-®-coniceína e indolizidina 209B . Estos son compuestos orgánicos complejos con posibles aplicaciones en química medicinal .
Safety and Hazards
Propiedades
IUPAC Name |
trimethyl-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H25BO2Si/c1-10(2)11(3,4)14-12(13-10)8-9-15(5,6)7/h8-9H2,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKYAZAJUMAWTGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CC[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H25BO2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40465816 | |
| Record name | 2-Trimethylsilyl-1-ethylboronic acid pinacol ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40465816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
165904-20-1 | |
| Record name | 2-Trimethylsilyl-1-ethylboronic acid pinacol ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40465816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





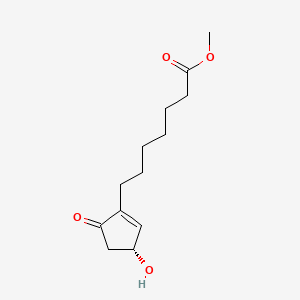



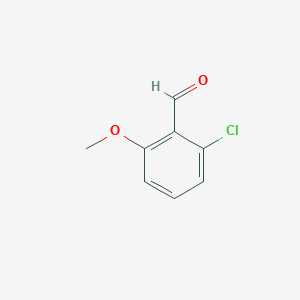


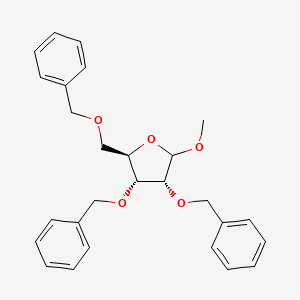
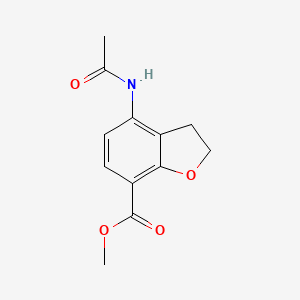
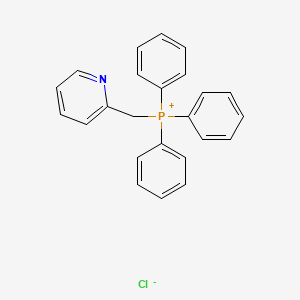
![7-Chlorobenzo[b]thiophene](/img/structure/B1589383.png)
